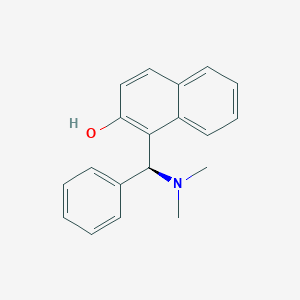
(S)-1-((Dimethylamino)(phenyl)methyl)naphthalen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] is a complex organic compound that belongs to the class of naphthols. This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group and a phenylmethyl group containing a dimethylamino substituent. It is known for its diverse applications in various fields including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] typically involves the following steps:
Formation of the Naphthalenol Core: The naphthalenol core can be synthesized through the hydroxylation of naphthalene using reagents such as sulfuric acid and sodium hydroxide.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution using dimethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: A simpler naphthol derivative without the phenylmethyl and dimethylamino groups.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at a different position.
β-Naphthol: Another name for 2-naphthol, highlighting its position on the naphthalene ring.
Uniqueness
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C19H19NO |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1-[(S)-dimethylamino(phenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H19NO/c1-20(2)19(15-9-4-3-5-10-15)18-16-11-7-6-8-14(16)12-13-17(18)21/h3-13,19,21H,1-2H3/t19-/m0/s1 |
Clave InChI |
SOHOMVZGRJOXDG-IBGZPJMESA-N |
SMILES isomérico |
CN(C)[C@@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
SMILES canónico |
CN(C)C(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















